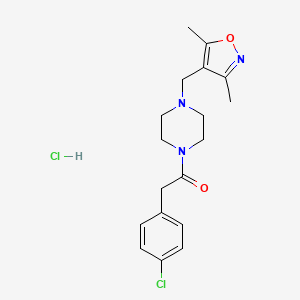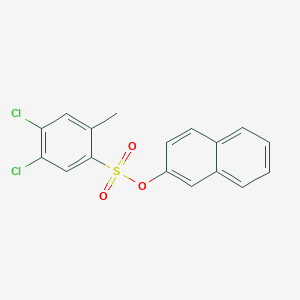
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H12Cl2O3S and its molecular weight is 367.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
- Naphthalen-2-yl derivatives have been utilized in the synthesis of complex organic compounds. For instance, naphthalene-2,7-diol reacts with prop-2-ynyl 4-methylbenzenesulfonate to create compounds with significant crystal packing characteristics, exhibiting intermolecular non-classical C—H⋯O hydrogen bonds and C—H⋯π interactions (Xue, Lu, & Pang, 2010).
Antibacterial Applications
- Research on N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides, synthesized from naphthalen-1-amine and 4-methylbenzenesulfonyl chloride, has demonstrated potent antibacterial properties. These compounds have shown effectiveness against various bacterial strains, indicating a promising area of research in combating bacterial infections (Abbasi et al., 2015).
Radiochemistry
- In radiochemistry, derivatives of naphthalene have been used in radiofluorination processes. For example, 2-(naphthalen-1-yl)ethyl-4-methylbenzenesulfonate was used in solid-phase radiofluorination, highlighting its potential in developing radiopharmaceuticals (Mathiessen, Severin, & Zhuravlev, 2015).
Environmental Chemistry
- Naphthalene derivatives have been identified in industrial effluents, where they are extracted and analyzed using advanced techniques like ion-pair chromatography and electrospray mass spectrometry. This research is crucial for environmental monitoring and pollution control (Alonso, Castillo, & Barceló, 1999).
Anticancer Research
- Some naphthalene derivatives have shown potential in anticancer research. For instance, compounds like 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have been evaluated for their in vitro anticancer activity, suggesting their possible use in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Eigenschaften
IUPAC Name |
naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-8-15(18)16(19)10-17(11)23(20,21)22-14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHONOCGJLNBBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


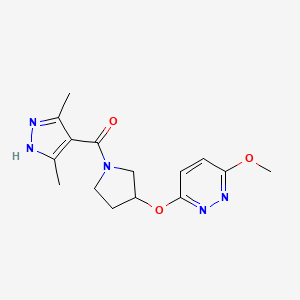
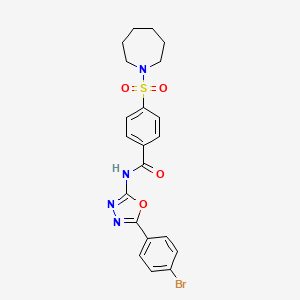
![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)
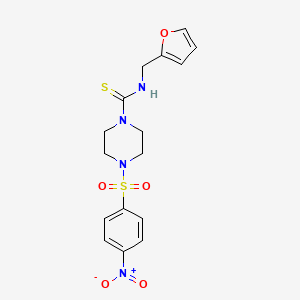
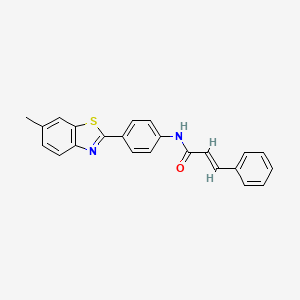
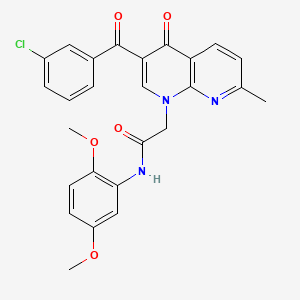
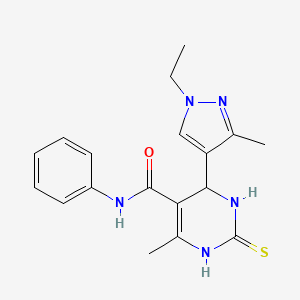
![N-(1-cyanocycloheptyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2361916.png)
![4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2361917.png)

